(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

ASCT2 Glutamine transporter Cancer metabolism

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, also designated (R)-γ-(3,4-difluoro-benzyl)-L-proline, is a chiral γ-substituted proline analog bearing a 3,4-difluorobenzyl side chain. It belongs to the benzylproline scaffold class that has been systematically profiled as inhibitors of the neutral amino acid transporter ASCT2 (SLC1A5), a target implicated in cancer cell glutamine dependency.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
CAS No. 1049743-09-0
Cat. No. B1303017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
CAS1049743-09-0
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1
InChIKeyBTEOPQVSZPLYIX-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049743-09-0) – Procurement-Grade Overview for ASCT2 Inhibitor Research


(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, also designated (R)-γ-(3,4-difluoro-benzyl)-L-proline, is a chiral γ-substituted proline analog bearing a 3,4-difluorobenzyl side chain. It belongs to the benzylproline scaffold class that has been systematically profiled as inhibitors of the neutral amino acid transporter ASCT2 (SLC1A5), a target implicated in cancer cell glutamine dependency [1]. The compound is supplied as a single (2S,4R) enantiomer, typically at ≥95% purity, and is utilized as both a pharmacological probe for ASCT2 structure–activity relationship (SAR) studies and a versatile chiral building block for peptidomimetic synthesis .

Why Generic γ-Benzylproline Substitution Is Not Advisable for ASCT2-Focused Procurement of CAS 1049743-09-0


Within the γ-benzylproline chemotype, ASCT2 inhibitory affinity spans nearly two orders of magnitude solely through aryl substituent variation—from a Ki of ~2 mM for the unsubstituted parent to ~3 μM for the most potent biphenylmethyl derivative [1]. Even among closely related halogenated analogs, the 3,4-difluoro substitution pattern produces a quantifiably different affinity profile than mono-fluoro regioisomers or dichloro congeners, and the relative maximal inhibitory current (Imax) further distinguishes each analog's efficacy [1]. Consequently, substituting CAS 1049743-09-0 with a generic “fluorobenzylproline” or a different dihalogenated benzylproline without confirming the precise substitution pattern will introduce uncontrolled variability into transporter inhibition assays, compromising SAR reproducibility and target-engagement conclusions.

Quantitative Differentiation Evidence for (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049743-09-0) Against Closest Analogs


ASCT2 Binding Affinity: 27-Fold Improvement Over Unsubstituted γ-Benzyl-L-proline

The target compound exhibits a 27-fold higher apparent binding affinity for ASCT2 compared to the unsubstituted γ-benzyl-L-proline scaffold. The Ki of (R)-γ-(3,4-difluoro-benzyl)-L-proline was determined as 73 ± 55 μM, versus 2000 ± 1500 μM for (R)-γ-benzyl-L-proline, measured under identical experimental conditions in the same study [1]. This quantifiable affinity gain demonstrates that the 3,4-difluoro substitution is not merely decorative but confers a meaningful pharmacological enhancement over the core scaffold.

ASCT2 Glutamine transporter Cancer metabolism Electrophysiology

Regioisomeric Differentiation: 3,4-Difluoro vs. Mono-Fluoro γ-Benzylproline Analogs

The 3,4-difluoro substitution pattern yields an ASCT2 affinity (Ki = 73 ± 55 μM) that is statistically indistinguishable from the 2-fluoro regioisomer (Ki = 83 ± 20 μM) but 2.4-fold and 2.6-fold superior to the 3-fluoro (Ki = 177 ± 31 μM) and 4-fluoro (Ki = 190 ± 110 μM) regioisomers, respectively [1]. The study authors explicitly noted that the 3,4-difluoro derivative's affinity was 'not dramatically improved over the mono-substituted analog,' attributable to similar side-chain hydrophobicity [1]. However, the difluoro compound provides a distinct electronic profile and metabolic stability profile compared to any single-fluorine regioisomer, which may translate into differential off-target or pharmacokinetic behavior in downstream applications.

SAR Fluorine substitution ASCT2 Regioisomer comparison

Dihalogenated Analog Head-to-Head: 3,4-Difluoro vs. 2,4-Dichloro γ-Benzylproline

Among di-substituted benzylproline congeners, the 2,4-dichloro analog (Ki = 30 ± 14 μM) is 2.4-fold more potent than the 3,4-difluoro derivative (Ki = 73 ± 55 μM) [1]. The authors attributed this potency difference to the higher hydrophobicity (logP) of the 2,4-dichloro side chain, consistent with the overall SAR trend showing that ASCT2 inhibitor affinity increases with increasing side-chain hydrophobicity [1]. The 3,4-difluoro compound thus occupies a specific intermediate position in the hydrophobicity–affinity continuum: it provides a measurable affinity gain over mono-fluoro analogs without the significantly elevated logP of the dichloro or trifluoromethyl congeners, which may be advantageous when balanced ligand efficiency or aqueous solubility is required.

ASCT2 Dihalogenated analogs Hydrophobicity-driven SAR Inhibitor optimization

Maximal Inhibitory Efficacy (Relative Imax) Differentiates 3,4-Difluoro from Other Benzylprolines

Beyond binding affinity, the maximal inhibitory effect on ASCT2 anion conductance (Relative Imax) provides a distinct efficacy dimension. The 3,4-difluoro derivative exhibits a Relative Imax of 0.51 ± 0.20, which is numerically lower than that of the 3-fluoro (0.67 ± 0.04), 2-fluoro (0.61 ± 0.09), and 4-fluoro (0.57 ± 0.03) mono-substituted analogs, though the large error on the difluoro measurement precludes definitive statistical separation [1]. The relative Imax reflects the fraction of maximal ASCT2 anion current blocked at saturating inhibitor concentration, and differences in this parameter may indicate altered inhibitor–transporter interaction modes (e.g., competitive vs. non-competitive character) that are not captured by Ki alone.

ASCT2 Inhibitor efficacy Anion conductance Quantitative pharmacology

Stereochemical Purity and Vendor-Supplied Enantiomeric Identity

The ASCT2 inhibitory activity of γ-substituted benzylprolines is stereospecific; the (R)-γ-(substituted-benzyl)-L-proline configuration (i.e., (2S,4R)) is the active enantiomer [1]. Commercial suppliers including AKSci and Fujifilm Wako specify this compound at ≥95% purity with the explicit (2S,4R) stereochemical assignment . In contrast, the α-substituted regioisomer (S)-α-(3,4-difluorobenzyl)-proline (CAS 1217750-06-5) or the (2S,4S) diastereomer would be expected to exhibit markedly different—and likely substantially reduced—ASCT2 affinity based on the established SAR that the L-proline carboxylate orientation is critical for transporter binding site recognition [1]. The availability of a well-characterized, single-enantiomer product from multiple reputable vendors reduces the risk of batch-to-batch variability that could confound SAR conclusions.

Chiral purity Enantiomer Procurement specification Reproducibility

Optimal Research and Procurement Application Scenarios for (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049743-09-0)


ASCT2 Inhibitor SAR Campaigns Requiring a Mid-Potency, Difluorinated Benzylproline Probe

In systematic structure–activity relationship studies of the ASCT2 benzylproline scaffold, the 3,4-difluoro compound serves as a key intermediate-affinity reference point (Ki = 73 μM) that bridges the gap between weak mono-fluoro analogs (Ki ~80–190 μM) and more potent dihalogenated or biphenylmethyl derivatives (Ki ~3–30 μM) [1]. Its intermediate hydrophobicity and well-characterized Imax profile make it suitable for establishing SAR trends where both potency and efficacy parameters are tracked simultaneously.

Glutamine Transporter Pharmacology in Cancer Cell Metabolism Studies

For researchers investigating ASCT2 as a therapeutic target in glutamine-dependent cancers (e.g., triple-negative breast cancer, prostate cancer), the 3,4-difluoro compound provides a validated pharmacological tool with published electrophysiological characterization [1]. Its ~27-fold affinity gain over the unsubstituted benzylproline scaffold enables ASCT2 inhibition experiments at micromolar concentrations that are feasible in cell culture, while avoiding the extremely high logP of more potent but less drug-like analogs such as the 4-biphenylmethyl derivative.

Chiral Building Block for Peptidomimetic Synthesis with Defined (2S,4R) Geometry

The compound's (2S,4R) stereochemistry and the 3,4-difluorobenzyl substituent impart specific conformational and electronic properties that are valuable in the synthesis of conformationally constrained peptide analogs and protease-resistant peptidomimetics [1]. The Boc-protected derivative (CAS 957310-95-1) is also commercially available, enabling straightforward incorporation into solid-phase peptide synthesis workflows. Researchers should specify the (2S,4R) enantiomer explicitly when ordering, as the α-substituted regioisomer and (2S,4S) diastereomer are distinct chemical entities with different biological activities.

Proline Transporter Cross-Reactivity and Selectivity Profiling

Because ASCT2 belongs to the SLC1 transporter family with overlapping substrate specificities, the 3,4-difluoro compound's activity profile—including its Ki, Imax, and hydrophobicity-dependent SAR—provides a reference dataset for cross-screening against related neutral amino acid transporters (e.g., ASCT1, EAATs) and the sodium-dependent proline transporter [1]. The availability of electrophysiological assay protocols and quantitative comparator data in the primary literature facilitates head-to-head selectivity assessments without requiring de novo assay development.

Quote Request

Request a Quote for (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.